N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide
Description
Properties
IUPAC Name |
N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-9-8-10(17-14-9)4-2-6-13-12(15)11-5-3-7-16-11/h3,5,7-8H,2,4,6H2,1H3,(H,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSMIQEVAJIEIBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNC(=O)C2=CC=CO2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Copper-Catalyzed Cycloaddition of Nitrile Oxides and Terminal Alkynes
The 3-methylisoxazole moiety is synthesized via a [3+2] cycloaddition between in situ-generated nitrile oxides and methyl-substituted alkynes. This method, reported by Hansen et al. (2005), offers high regioselectivity and scalability.
Procedure :
- Nitrile Oxide Generation : Chloramine-T oxidation of methyl ethyl ketone oxime produces the corresponding nitrile oxide.
- Cycloaddition : Reacting the nitrile oxide with propiolic acid derivatives (e.g., methyl propiolate) in the presence of CuI (5 mol%) and triethylamine (1.2 eq.) in dichloromethane at 25°C for 6 hours yields 3-methyl-5-carbomethoxyisoxazole.
- Decarboxylation : Hydrolysis of the ester group using KOH (2M) in ethanol/water (1:1) at 80°C for 4 hours produces 3-methylisoxazole-5-carboxylic acid, which is reduced to 3-methylisoxazole-5-methanol via LiAlH4.
Key Data :
| Step | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| Nitrile Oxide Formation | Chloramine-T | 0°C | 78 |
| Cycloaddition | CuI | 25°C | 85 |
| Decarboxylation | KOH | 80°C | 91 |
Introduction of the Propylamine Side Chain
Gabriel Synthesis for Primary Amine Formation
The propylamine linker is introduced via alkylation of 3-methylisoxazole-5-methanol, followed by amination.
Procedure :
- Bromination : Treat 3-methylisoxazole-5-methanol with PBr3 (1.5 eq.) in dry ether at 0°C for 2 hours to yield 5-(bromomethyl)-3-methylisoxazole.
- Alkylation : React the bromide with potassium phthalimide (1.2 eq.) in DMF at 60°C for 12 hours to form the phthalimide-protected intermediate.
- Deprotection : Hydrazinolysis (hydrazine hydrate, ethanol, reflux, 6 hours) liberates the primary amine, 5-(3-aminopropyl)-3-methylisoxazole.
Key Data :
| Step | Reagent | Yield (%) |
|---|---|---|
| Bromination | PBr₃ | 82 |
| Alkylation | K-Phthalimide | 75 |
| Deprotection | Hydrazine | 88 |
Amide Bond Formation with Furan-2-Carboxylic Acid
Carbodiimide-Mediated Coupling
The final step involves activating furan-2-carboxylic acid and coupling it with 5-(3-aminopropyl)-3-methylisoxazole.
Procedure :
- Acid Activation : Treat furan-2-carboxylic acid (1.0 eq.) with thionyl chloride (1.5 eq.) in dry dichloromethane at 25°C for 2 hours to form furan-2-carbonyl chloride.
- Amidation : Add the acid chloride to a solution of 5-(3-aminopropyl)-3-methylisoxazole (1.0 eq.) and triethylamine (2.0 eq.) in THF at 0°C. Stir for 4 hours at 25°C to yield the target compound.
Key Data :
| Parameter | Value |
|---|---|
| Reaction Time | 4 hours |
| Temperature | 25°C |
| Yield | 89% |
Optimization of Reaction Conditions
Solvent and Catalyst Screening for Cycloaddition
Polar aprotic solvents (e.g., DMF) enhance cycloaddition yields compared to non-polar solvents (Table 1).
Table 1 : Solvent Effects on Cycloaddition Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| DCM | 8.9 | 72 |
| DMF | 36.7 | 89 |
| THF | 7.5 | 68 |
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: Both the furan and isoxazole rings can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are commonly used.
Major Products
Oxidation: Furanones
Reduction: Isoxazolines
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural Comparisons
The compound shares structural homology with several furan-2-carboxamide derivatives, differing primarily in substituents and linker groups. Key analogs include:
*Alfuzosin Impurity A: N-[3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propyl]furan-2-carboxamide, a by-product in alfuzosin synthesis.
Key Observations :
- Terminal Group Diversity : The 3-methylisoxazole group in the target compound differs from imidazole (electron-rich) and pyridine (aromatic N-heterocycle) in analogs, which may alter target binding and solubility.
- Linker Length : A propyl linker (vs. ethyl) may improve conformational flexibility and membrane penetration.
Toxicological Profiles
- Nitro Derivatives : Nitrofurans (e.g., ) are associated with dose-dependent hepatotoxicity and mutagenicity due to nitro-reduction metabolites.
Biological Activity
N-(3-(3-methylisoxazol-5-yl)propyl)furan-2-carboxamide is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Structural Overview
The compound features a furan ring and an isoxazole moiety, which are known for their diverse biological activities. The presence of these heterocycles suggests potential interactions with various biological targets, including enzymes and receptors.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes, similar to other isoxazole derivatives known for their COX-2 inhibitory activity .
- Receptor Modulation : It could interact with neurotransmitter receptors, influencing neurogenic processes as seen in other isoxazole compounds .
- Antioxidant Activity : The furan structure may contribute to antioxidant properties, protecting against oxidative stress .
Pharmacological Properties
Research indicates that compounds with similar structures exhibit various pharmacological effects:
- Anti-inflammatory Activity : Isoxazole derivatives have shown significant anti-inflammatory properties. For instance, compounds similar to this compound inhibited inflammatory responses in animal models .
- Analgesic Effects : Some derivatives demonstrate analgesic activity comparable to standard medications like Diclofenac sodium .
- Antimicrobial Activity : The compound may also possess antibacterial and antifungal properties, as evidenced by studies on related isoxazole compounds that exhibited activity against various pathogens .
Study 1: Anti-inflammatory and Analgesic Activity
In a study evaluating the anti-inflammatory effects of related compounds, it was found that certain isoxazole derivatives significantly reduced paw edema in rats, indicating their potential as anti-inflammatory agents. The percentage inhibition ranged from 25% to 90% over several hours post-administration .
| Time Interval | % Inhibition (Compound 5o) | % Inhibition (Indomethacin) |
|---|---|---|
| 1 hour | 45.50% | 43.30% |
| 2 hours | 59.38% | 56.80% |
| 4 hours | 81.40% | 74.56% |
| 6 hours | 90.30% | 85.90% |
Study 2: Antimicrobial Activity
Another study assessed the antimicrobial efficacy of various isoxazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated that some compounds exhibited minimum inhibitory concentration (MIC) values as low as 0.0048 mg/mL against E. coli, highlighting their potential as antimicrobial agents .
| Compound | MIC (mg/mL) against E. coli | MIC (mg/mL) against C. albicans |
|---|---|---|
| Compound A | 0.0048 | 0.039 |
| Compound B | 0.0195 | 0.0048 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
